An In-depth Technical Guide to the Synthesis of Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB)
An In-depth Technical Guide to the Synthesis of Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways and reaction conditions for Diethylamino hydroxybenzoyl hexyl benzoate (DHHB), a widely used organic UV-A filter in sunscreens and cosmetic products. Marketed under trade names such as Uvinul A Plus® and Parsol® DHHB, this compound is valued for its high photostability and efficacy in absorbing long-wavelength UVA radiation.[1][2][3] This document details the core chemical reactions, experimental protocols, and quantitative data derived from scientific literature and patent filings to support research and development in this area.
Core Synthesis Pathway
The most prevalent industrial synthesis of DHHB is a two-step process involving a Friedel-Crafts acylation followed by an esterification reaction.[4][5]
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Step 1: Friedel-Crafts Acylation. This initial step involves the reaction of 3-diethylaminophenol with phthalic anhydride to produce the intermediate compound, 2-(4'-diethylamino-2'-hydroxybenzoyl)benzoic acid.[5][6] This reaction is typically conducted in a suitable solvent and may be catalyzed by a Lewis acid.
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Step 2: Esterification. The intermediate carboxylic acid is then esterified with n-hexanol to yield the final product, Diethylamino hydroxybenzoyl hexyl benzoate.[5][7] This step often requires a catalyst, such as a strong acid or a solid acid catalyst, and the removal of water to drive the reaction to completion.[6][8]
The overall synthesis pathway can be visualized as follows:
Experimental Protocols and Reaction Conditions
Several variations of the core synthesis pathway have been documented, primarily differing in the choice of catalysts, solvents, and purification methods. Below are detailed experimental protocols derived from the literature.
Method 1: Dicyclohexylcarbodiimide (DCC) Mediated Esterification
This method involves the synthesis of an intermediate, 2-hexyloxycarbonylbenzoic acid, which is then coupled with 3-diethylaminophenol.
Experimental Protocol:
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Synthesis of 2-hexyloxycarbonylbenzoic acid: Phthalic anhydride is reacted with n-hexanol.
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Coupling Reaction: In a 5-liter four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a condenser, 3.5 L of dichloromethane, 355 g (1.35 mol) of 2-hexyloxycarbonylbenzoic acid, 17.17 g (0.139 mol) of 4-dimethylaminopyridine, and 333.8 g (2.02 mol) of 3-diethylaminophenol are added.[9]
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The solution is cooled to 20-25°C.[9]
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Slowly, 321.6 g (1.55 mol) of dicyclohexylcarbodiimide (DCC) is added.[9]
-
The resulting mixture is stirred for 4 hours at 20-25°C. The reaction progress is monitored by thin-layer chromatography.[9]
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Work-up and Purification:
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The formed dicyclohexylurea is filtered off, and the filter cake is washed with 530 mL of dichloromethane.[9]
-
The dichloromethane solution is washed with 1.79 L of 2N sodium hydroxide solution.[9]
-
The mixture is concentrated under reduced pressure.[9]
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The resulting oil is dissolved in n-heptane.[9]
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The solution is washed sequentially with 1.2 L of 4N acetic acid solution, 300 mL of 20% sodium carbonate solution, and 600 mL of water.[9]
-
The solution is decolorized with activated charcoal and filtered.[9]
-
The mixture is concentrated under reduced pressure to obtain the final product.[9]
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Method 2: Zinc Chloride and Phosphorus Oxychloride Catalyzed Acylation and Subsequent Esterification
This method follows the more direct two-step approach of acylation followed by esterification.
Experimental Protocol:
-
Acylation Reaction:
-
130g of 3-hydroxy-N,N-diethylaniline, 520g of monohexyl phthalate, 130g of anhydrous zinc chloride, 130g of phosphorus oxychloride, and 1170g of dimethyl sulfoxide are added to a reactor.[10]
-
The mixture is stirred at room temperature until dissolved, then heated to 50°C and maintained for 5 hours.[10]
-
Hydrogen chloride gas produced during the reaction is absorbed by an absorption tower.[10]
-
After the reaction is complete, the solvent is recovered under reduced pressure.[10]
-
-
Work-up and Purification of Intermediate:
-
The reaction mixture is cooled to room temperature, and 1800mL of water is slowly added while stirring until the residue is dissolved.[10]
-
The aqueous solution is extracted three times with 570mL of ethyl acetate.[10]
-
The combined organic phases are treated with 26g of activated carbon and refluxed for 30 minutes.[10]
-
The activated carbon is filtered off, and the ethyl acetate is recovered by distillation under reduced pressure to yield the crude DHHB.[10]
-
-
Refined Crystallization:
-
1000mL of methanol is added to the crude product.[10]
-
The mixture is heated to 60°C and stirred until a clear solution is formed.[10]
-
The solution is then slowly cooled to 0-2°C and stirred for 4 hours to induce crystallization.[10]
-
The resulting white granular powder is collected by suction filtration.[10]
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Method 3: Solid Acid Catalyst in Esterification
This method focuses on a more environmentally friendly approach by using a solid acid catalyst for the esterification step.
Experimental Protocol:
-
Synthesis of 2-(4'-diethylamino-2'-hydroxybenzoyl)benzoic acid: This intermediate is synthesized by reacting 20 g (0.12 mol) of 3-hydroxy-N,n-diethylaniline with 22 g (0.15 mol) of phthalic anhydride.[6]
-
Esterification:
-
Work-up and Purification:
Quantitative Data Summary
The following tables summarize the quantitative data from the described synthesis methods.
Table 1: Reactant and Catalyst Quantities
| Method | Key Reactants | Molar/Mass Ratio | Catalyst | Catalyst Loading |
| Method 1 | 2-hexyloxycarbonylbenzoic acid, 3-diethylaminophenol, DCC | 1 : 1.5 : 1.15 (molar) | 4-dimethylaminopyridine | ~0.1 mol eq. to acid |
| Method 2 | 3-hydroxy-N,N-diethylaniline, monohexyl phthalate | 1 : 4 (mass) | ZnCl₂, POCl₃ | 1:1 (mass) to aniline |
| Method 3 | 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, n-hexanol | 1 : 4 (mass) | Solid Acid Resin | 1:1 (mass) to acid |
| Patent CN112010771B | 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, n-hexanol | 1 : 1.6-1.7 (mass) | Metal composite oxide solid acid | 0.2-0.3 wt% of acid |
Table 2: Reaction Conditions and Yields
| Method | Solvent | Temperature (°C) | Time (h) | Reported Yield |
| Method 1 | Dichloromethane | 20-25 | 4 | Not specified |
| Method 2 | Dimethyl sulfoxide | 20-50 | 5 | 95%[10] |
| Method 3 | None (excess n-hexanol) | 110 | 10 | 85%[6] |
| Patent CN112010771B | None (excess n-hexanol) | 145-150 | 5-6 | Not specified |
Purification and Quality Control
A critical aspect of DHHB synthesis is the purification of the final product to remove unreacted starting materials and byproducts, which can affect its color, stability, and safety.[5] Common impurities include Rhodamine B type dyes, which can cause discoloration.[5]
Purification Techniques:
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Crystallization: As detailed in Method 2 and 3, crystallization from solvents like methanol or by cooling the reaction mixture is a common and effective purification method.[7][10][11] The cooling rate can be controlled to optimize crystal size and purity.[11][12]
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Extraction: Liquid-liquid extraction is used to remove water-soluble impurities. This often involves adjusting the pH of the reaction mixture to facilitate the separation of the product.[5]
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Adsorption: The use of adsorbents like activated carbon or silica gel is employed to remove colored impurities.[5][9]
The quality of the final product is assessed by various analytical techniques, including thin-layer chromatography (TLC), gas chromatography (GC), and UV spectroscopy to confirm its identity and purity.[2][9]
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for the synthesis and purification of DHHB.
References
- 1. Uvinul A Plus, Diethylamino Hydroxybenzoyl Hexyl Benzoate in K-Beauty Products [juuicosmetics.com]
- 2. promo.basf.com [promo.basf.com]
- 3. thecosmethics.com [thecosmethics.com]
- 4. Diethylamino hydroxybenzoyl hexyl benzoate - Wikipedia [en.wikipedia.org]
- 5. data.epo.org [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. CN112010771B - Preparation method of n-hexyl 2- (4-diethylamino-2-hydroxybenzoyl) benzoate - Google Patents [patents.google.com]
- 8. JP2021533088A - Method for Producing Diethylaminohydroxybenzoyl Hexil Benzoate - Google Patents [patents.google.com]
- 9. Synthesis and Application of Diethylamino hydroxybenzoyl hexyl benzoate_Chemicalbook [chemicalbook.com]
- 10. Diethylamino hydroxybenzoyl hexyl benzoate synthesis - chemicalbook [chemicalbook.com]
- 11. WO2023242181A1 - Method for obtaining crystalline diethylamino hydroxybenzoyl hexyl benzoate - Google Patents [patents.google.com]
- 12. TW202122369A - A preparing method of diethylamino hydroxybenzoyl hexylbenzoate - Google Patents [patents.google.com]
